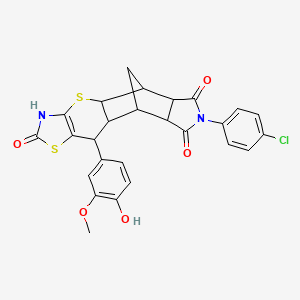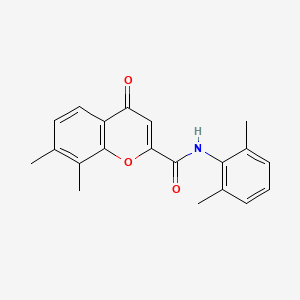![molecular formula C13H16N4OS B11411404 N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide](/img/structure/B11411404.png)
N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide is a compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide typically involves the condensation of 2-chloro-3-nitropyridine with various nucleophiles, followed by cyclization and functional group modifications. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in ethanol to introduce the sulfur atom at position 2 of the imidazopyridine ring . This reaction is simple and provides high yields.
Industrial Production Methods
Industrial production of imidazopyridine derivatives often employs scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties.
Uniqueness
N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-cyclopentyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c18-11(15-9-4-1-2-5-9)8-19-13-16-10-6-3-7-14-12(10)17-13/h3,6-7,9H,1-2,4-5,8H2,(H,15,18)(H,14,16,17) |
InChI Key |
XYXKVBLOWDKKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-benzimidazole](/img/structure/B11411328.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411329.png)
![Ethyl 8-methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11411337.png)
![8-(4-methylphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11411343.png)
![1-[4-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11411355.png)
![5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11411363.png)
![Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11411378.png)
![1-(2,4-dimethylphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411386.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11411391.png)
![3-[1-Allyl-5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B11411396.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411407.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11411409.png)

